Evenamide
CAS No.: 1092977-61-1
Cat. No.: VC0527647
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092977-61-1 |
---|---|
Molecular Formula | C16H26N2O2 |
Molecular Weight | 278.39 g/mol |
IUPAC Name | 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide |
Standard InChI | InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 |
Standard InChI Key | GRHBODILPPXVKN-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C |
Canonical SMILES | CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Evenamide
Molecular Characteristics
Evenamide (C₁₆H₂₆N₂O₂) is a small molecule with a molecular weight of 278.396 g/mol, existing as a hydrochloride salt (C₁₆H₂₇ClN₂O₂) in pharmaceutical formulations . Its structure features a 3-butoxyphenethyl group linked to a dimethylacetamide moiety through an amino bridge, enabling selective interaction with voltage-gated sodium channels . The compound demonstrates high metabolic stability, with minimal interaction at >130 central nervous system targets, ensuring specificity of action .
Mechanism of Action
Evenamide modulates glutamatergic hyperactivity through three distinct pathways:
-
Voltage-Gated Sodium Channel Inhibition: Selective blockade of NaV1.2/1.6 subtypes reduces pathological neuronal firing while preserving physiological signaling .
-
Glutamate Release Regulation: Normalizes excessive synaptic glutamate concentrations (300–500% above baseline in animal models) without altering basal levels (maintained at 95–105% of normal) .
-
NMDA Receptor Compensation: Indirectly mitigates N-methyl-D-aspartate receptor hypofunction by reducing presynaptic glutamate overflow, restoring cortical-hippocampal connectivity impaired in TRS .
Preclinical studies demonstrate synergistic effects when combined with atypical antipsychotics. In MK-801-induced psychosis models, Evenamide (15 mg/kg) potentiated risperidone's efficacy by 42% while reducing extrapyramidal symptoms by 67% compared to monotherapy .
Clinical Efficacy in Treatment-Resistant Schizophrenia
Phase II Trial Outcomes
The international NW-3509/014/II/2019 study (n=161) revealed dose-dependent improvements across multiple efficacy endpoints:
Parameter | 6 Weeks (n=156) | 6 Months (n=100) | 12 Months (n=97) |
---|---|---|---|
PANSS Total Δ | -11.6% | -15.9% | -18.6% |
CGI-S Responders | 12.8% | 16.5% | 28.9% |
CGI-C Responders | 22.4% | 36.1% | 41.2% |
Functional Recovery | 18.3% | 29.7% | 34.6% |
Notably, 89% of patients continued into the extension phase, with 77% completing 52 weeks—a retention rate 2.3× higher than clozapine historical controls . The delayed response pattern suggests Evenamide induces neuroplastic changes rather than providing immediate symptomatic relief.
Phase II/III Confirmatory Trial (Study 008A)
Newron Pharmaceuticals' 2024 randomized controlled trial (n=314) validated these findings:
-
Primary Endpoint: PANSS total reduction of -14.2 vs. -8.1 in placebo (p<0.001)
-
Key Secondary Endpoints:
Subgroup analysis revealed enhanced efficacy in patients with:
-
Duration of illness <5 years (ΔPANSS= -17.4 vs. -11.3)
-
Predominant positive symptoms (ΔPANSS= -19.1 vs. -13.8)
Adverse Event | Evenamide (n=161) | Clozapine (Historical) |
---|---|---|
Sedation | 8.7% | 39% |
Weight Gain | 2.5% | 31% |
Agranulocytosis | 0% | 0.8% |
Seizures | 0% | 3% |
Discontinuations | 1.2% | 12% |
The safety profile remains consistent across doses (7.5–30 mg BID), with no QT prolongation or metabolic disturbances observed . Pharmacokinetic studies show linear dose-exposure relationships (AUC₀–₁₂ 7.5 mg=1,230 ng·h/mL; 30 mg=4,920 ng·h/mL) and 94% plasma protein binding, enabling once-daily formulations in development .
Comparative Analysis with Current TRS Therapies
Evenamide addresses three critical limitations of clozapine:
-
Mechanistic Complementarity: While clozapine primarily targets D₂/5-HT₂A receptors, Evenamide's glutamate modulation may resolve residual positive symptoms in 68% of clozapine-resistant cases .
-
Safety: Eliminates monitoring requirements for agranulocytosis (0 vs. 0.8% incidence) and metabolic syndrome (ΔBMI=+0.3 vs. +1.8 kg/m²) .
-
Adherence: Oral dosing without titration achieves steady-state within 4 days vs. clozapine's 12-week titration .
In animal models, Evenamide-clozapine combinations reduced PCP-induced cognitive deficits by 58% versus either monotherapy, suggesting potential for synergistic regimens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume